![molecular formula C15H12N2O2 B3330257 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one CAS No. 67862-31-1](/img/structure/B3330257.png)
4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one
Overview
Description
4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one, also known as 4-HMPN, is a novel compound that has recently been studied for its potential applications in the synthesis of drugs and other compounds. This compound has been found to be a promising candidate for a wide range of scientific research applications, including biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.
Scientific Research Applications
4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one has been studied for its potential applications in a wide range of scientific research applications. It has been found to have potential applications in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological effects. Additionally, 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one has been found to have potential applications in the study of the mechanism of action and the advantages and limitations of laboratory experiments.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one is not yet fully understood. However, it is believed that 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one may act as an inhibitor of certain enzymes, which may be involved in the synthesis of drugs and other compounds. Additionally, 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one may act as an antioxidant, which may be beneficial in the study of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one are not yet fully understood. However, it has been found to have potential applications in the study of biochemical and physiological effects. For example, 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one has been found to have potential applications in the study of the effects of oxidative stress on cells. Additionally, 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one has been found to have potential applications in the study of the effects of inflammation on cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one in laboratory experiments include its low cost and its ability to act as an inhibitor of certain enzymes, which may be involved in the synthesis of drugs and other compounds. Additionally, 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one may act as an antioxidant, which may be beneficial in the study of biochemical and physiological effects. The limitations of using 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one in laboratory experiments include its potential toxicity and its lack of stability in certain environments.
Future Directions
The potential future directions of 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one include further study of its biochemical and physiological effects, its mechanism of action, and its potential applications in the synthesis of drugs and other compounds. Additionally, further research into the advantages and limitations of using 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one in laboratory experiments may be beneficial. Finally, further research into the potential toxicity of 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one may be beneficial.
properties
IUPAC Name |
4-hydroxy-3-(3-methylphenyl)-1H-1,8-naphthyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-4-2-5-10(8-9)12-13(18)11-6-3-7-16-14(11)17-15(12)19/h2-8H,1H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNNOGQGBAIRFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C3=C(NC2=O)N=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716384 | |
Record name | 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one | |
CAS RN |
67862-31-1 | |
Record name | 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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